1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea
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Overview
Description
1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a cyclopropylmethyl group
Mechanism of Action
Target of Action
It is suggested that the compound may interact with enzymes involved in protein transport and protein localization .
Mode of Action
The compound is believed to function through a cyclopropane ring-opening reaction, assisted by an enzymatic nucleophile . This reaction could potentially lead to the formation of a covalent bond with the target enzyme, thereby inhibiting its function .
Biochemical Pathways
The compound’s interaction with enzymes involved in protein transport and localization suggests that it may influence these processes
Result of Action
Given its proposed mode of action, it is plausible that the compound could disrupt normal cellular functions by inhibiting key enzymes involved in protein transport and localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-ethoxyphenyl intermediate through the reaction of 2-ethoxyphenol with an appropriate reagent, such as an alkyl halide, under basic conditions.
Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved by reacting the ethoxyphenyl intermediate with a cyclopropylmethyl halide in the presence of a base.
Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the cyclopropylmethylated intermediate with an isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols
Scientific Research Applications
1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can be compared with other similar compounds, such as:
1-(2-ethoxyphenyl)-3-{[1-(4-chlorophenyl)cyclopropyl]methyl}urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can affect the compound’s reactivity and biological activity.
1-(2-ethoxyphenyl)-3-{[1-(4-bromophenyl)cyclopropyl]methyl}urea: This compound contains a bromine atom instead of a fluorine atom, which can also influence its chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-17-6-4-3-5-16(17)22-18(23)21-13-19(11-12-19)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSDVKXQUNOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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